molecular formula C16H12N6O2 B11210875 N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-furohydrazide

N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-furohydrazide

Cat. No.: B11210875
M. Wt: 320.31 g/mol
InChI Key: OPEFQGZBTOLDLE-UHFFFAOYSA-N
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Description

N’-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}furan-2-carbohydrazide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered significant interest due to their potential biological activities, particularly in the field of medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core, makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}furan-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors. The furan-2-carbohydrazide moiety is then introduced through a condensation reaction with the pyrazolo[3,4-d]pyrimidine intermediate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N’-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

N’-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}furan-2-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}furan-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes such as cell division and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

  • Pyrazolo[3,4-d]pyrimidine-4-amine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

N’-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}furan-2-carbohydrazide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrazolo[3,4-d]pyrimidine core with a furan-2-carbohydrazide moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C16H12N6O2

Molecular Weight

320.31 g/mol

IUPAC Name

N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide

InChI

InChI=1S/C16H12N6O2/c23-16(13-7-4-8-24-13)21-20-14-12-9-19-22(15(12)18-10-17-14)11-5-2-1-3-6-11/h1-10H,(H,21,23)(H,17,18,20)

InChI Key

OPEFQGZBTOLDLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CO4

Origin of Product

United States

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